molecular formula C9H9F3O2 B14552883 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene CAS No. 62158-88-7

1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B14552883
CAS No.: 62158-88-7
M. Wt: 206.16 g/mol
InChI Key: QWTRYAZYSSMPLZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through the reaction of 2,2,2-trifluoroethanol with 2-iodoanisole. The reaction typically involves the use of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and trifluoroethoxy groups can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include bromine, chlorine, and nitrating agents.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

    Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.

    Oxidation and Reduction: Products can include alcohols, ketones, or other functionalized derivatives.

Scientific Research Applications

1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene
  • 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
  • 1-Chloromethyl-4-(2,2,2-trifluoroethoxy)benzene

Comparison: 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns .

Properties

CAS No.

62158-88-7

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

1-methoxy-4-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C9H9F3O2/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12/h2-5H,6H2,1H3

InChI Key

QWTRYAZYSSMPLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(F)(F)F

Origin of Product

United States

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